(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol
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Overview
Description
(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol is a natural product found in Valeriana officinalis and Valeriana fauriei with data available.
Scientific Research Applications
Crystal Structure Analysis
The compound has been involved in studies to understand its crystal structure. For example, the crystal structure of a similar compound, (1S,3R,8R,9R)-2,2-dichloro-3,7,7-trimethyl-10-methylenetricyclo[6.4.0.01,3]dodecan-9-ol, was analyzed to understand its arrangement of fused rings and molecular conformation (Benzalim et al., 2016).
Synthesis and Properties
The compound's synthesis and properties have been a subject of research. For instance, studies have focused on synthesizing variants with different ring systems and analyzing their yield and properties. One such study involved the synthesis of 8H-3-oxaheptalen-8-one, an oxepine condensed with tropone (NakazawaTomoo et al., 1988).
Stereochemistry and Conformation
Research has also delved into understanding the stereochemistry and conformation of similar compounds. The stereochemistry of products resulting from the rearrangement of related compounds has been established using X-ray crystallography (Auhmani et al., 2001).
Stereocontrolled Synthesis
The stereocontrolled synthesis of similar polycyclic compounds has been explored. This involves techniques like Prins-pinacol reactions to efficiently synthesize stereoisomers of oxatricyclic ring systems (Overman & Velthuisen, 2004).
Application in Organic Synthesis
These compounds play a significant role in organic synthesis. For instance, a study on the base-promoted rearrangement of cage α-haloketones used a similar compound to understand reaction mechanisms and product formation (Marchand & Chou, 1975).
Discovery of New Compounds
Research involving these compounds has led to the discovery of new molecules. For example, Pycnidiophorones A–D, new cytochalasans with a unique pentacyclic skeleton incorporating a similar core, were isolated from fungus cultures (Zhao et al., 2020).
Properties
Molecular Formula |
C15H26O3 |
---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol |
InChI |
InChI=1S/C15H26O3/c1-8-5-11(16)13-9(8)6-10-12(17)7-15(13,4)18-14(10,2)3/h8-13,16-17H,5-7H2,1-4H3/t8-,9-,10+,11-,12+,13+,15+/m1/s1 |
InChI Key |
HMTVXYYWICMXMY-YSVDCJIHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@H]1C[C@H]3[C@H](C[C@@]2(OC3(C)C)C)O)O |
Canonical SMILES |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |
Synonyms |
kessoglycol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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